6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
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Overview
Description
6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is a chemical compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-2,3-dihydro-1H-isoindol-1-one and an amine source.
Amination Reaction: The key step involves the introduction of an amino group at the 6-position of the isoindolinone ring. This can be achieved through various amination reactions, such as nucleophilic substitution or reductive amination.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoindolinones.
Scientific Research Applications
6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the isoindolinone ring play crucial roles in its biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: This compound is structurally similar but has the amino group at the 7-position.
6-amino-4-methyl-2,3-dihydro-1H-isoindol-1-one: Another similar compound with a different substitution pattern on the isoindolinone ring.
Uniqueness
6-amino-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and other research fields.
Properties
IUPAC Name |
6-amino-2-methyl-3H-isoindol-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-11-5-6-2-3-7(10)4-8(6)9(11)12;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHYZKLMYYOPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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